

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR of 1-(2-Amino-4-chlorophenyl)ethanone**

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## **Compound of Interest**

<i>Compound Name:</i>	1-(2-Amino-4-chlorophenyl)ethanone
<i>Cat. No.:</i>	B2875990

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An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy of **1-(2-Amino-4-chlorophenyl)ethanone**

## **Authored by: A Senior Application Scientist**

### **Introduction**

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.<sup>[1][2]</sup> It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.<sup>[3]</sup> This guide offers a comprehensive analysis of the <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR spectra of **1-(2-Amino-4-chlorophenyl)ethanone**, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Understanding the NMR profile of this molecule is critical for researchers, scientists, and drug development professionals for structure verification, purity assessment, and quality control. This document provides a detailed interpretation of the spectral data, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems.

## **Molecular Structure and Predicted NMR Features**

To interpret the NMR spectra of **1-(2-Amino-4-chlorophenyl)ethanone**, it is essential to first analyze its molecular structure and the electronic environment of each nucleus. The molecule consists of a disubstituted benzene ring with an amino (-NH<sub>2</sub>), a chloro (-Cl), and an acetyl (-COCH<sub>3</sub>) group. These substituents exert distinct electronic effects that dictate the chemical shifts of the aromatic protons and carbons.

- Amino Group (-NH<sub>2</sub>): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of the corresponding nuclei.
- Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction but electron-donating via resonance. Its overall effect is deactivating, causing a moderate downfield shift (deshielding).
- Acetyl Group (-COCH<sub>3</sub>): A strong electron-withdrawing group (EWG) that significantly decreases electron density on the ring, causing a substantial downfield shift (deshielding) of aromatic nuclei, especially the carbonyl carbon itself.

The interplay of these effects results in a unique and predictable NMR fingerprint for the molecule.

Caption: Molecular structure of **1-(2-Amino-4-chlorophenyl)ethanone** with atom numbering for NMR assignment.

## Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on a meticulous experimental setup. The following protocol is a self-validating system for the analysis of **1-(2-Amino-4-chlorophenyl)ethanone**.

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of **1-(2-Amino-4-chlorophenyl)ethanone**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube. CDCl<sub>3</sub> is often preferred for its simplicity, while DMSO-d<sub>6</sub> is excellent for resolving exchangeable protons like those of the -NH<sub>2</sub> group.

- Add a small amount of Tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently agitate to ensure a homogeneous solution.

## 2. Instrument Setup & Data Acquisition:

- Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For  $^1\text{H}$  NMR:
  - Acquire the spectrum at room temperature.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 8-16, depending on sample concentration.
  - Relaxation delay (d1): 1-2 seconds.
- For  $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
  - Typical spectral width: 0 to 220 ppm.
  - Number of scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
  - Relaxation delay (d1): 2-5 seconds.

## 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants.

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Caption: Standardized workflow for NMR spectral analysis.

## <sup>1</sup>H NMR Spectrum Analysis

The <sup>1</sup>H NMR spectrum provides detailed information about the proton framework of the molecule. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[4][5] The exact chemical shifts and splitting patterns for **1-(2-Amino-4-chlorophenyl)ethanone** are dictated by the electronic effects of the substituents.

Table 1: Predicted <sup>1</sup>H NMR Data for **1-(2-Amino-4-chlorophenyl)ethanone** (in CDCl<sub>3</sub>)

Chemical Shift (\u03b4, ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.65	1H	d	J \u2248 2.0 Hz	H-3
~7.25	1H	dd	J \u2248 8.5, 2.0 Hz	H-5
~6.65	1H	d	J \u2248 8.5 Hz	H-6
~4.5-5.5	2H	br s	-	-NH <sub>2</sub>
~2.55	3H	s	-	-COCH <sub>3</sub>

## Detailed Interpretation of the <sup>1</sup>H NMR Spectrum

- Aromatic Protons (H-3, H-5, H-6):
  - H-3 ( $\delta \approx 7.65$  ppm): This proton is ortho to the strongly electron-withdrawing acetyl group and meta to the electron-donating amino group. The deshielding effect of the acetyl group

dominates, shifting it furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-5 (a small meta-coupling,  $J \approx 2.0$  Hz).

- H-5 ( $\delta \approx 7.25$  ppm): This proton is ortho to the chloro group and meta to both the acetyl and amino groups. It experiences coupling from two different protons. It appears as a doublet of doublets, split by H-6 (ortho-coupling,  $J \approx 8.5$  Hz) and H-3 (meta-coupling,  $J \approx 2.0$  Hz).
- H-6 ( $\delta \approx 6.65$  ppm): This proton is ortho to the strongly electron-donating amino group, which shields it significantly and shifts it upfield. It appears as a doublet due to ortho-coupling with H-5 ( $J \approx 8.5$  Hz).

- Amino Protons (-NH<sub>2</sub>):
  - The two protons of the amino group typically appear as a broad singlet in the range of 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid. The exact chemical shift is highly dependent on solvent, concentration, and temperature.
- Methyl Protons (-COCH<sub>3</sub>):
  - The three protons of the acetyl methyl group are chemically equivalent and are not coupled to any other protons. They therefore appear as a sharp singlet at approximately 2.55 ppm.[5]

## <sup>13</sup>C NMR Spectrum Analysis

The proton-decoupled <sup>13</sup>C NMR spectrum shows a single peak for each unique carbon atom. Aromatic carbons typically absorb in the 120-150 ppm range, while carbonyl carbons are found much further downfield.[4][6]

Table 2: Predicted <sup>13</sup>C NMR Data for **1-(2-Amino-4-chlorophenyl)ethanone** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~198.0	C=O
~152.0	C-2
~135.0	C-4
~132.5	C-5
~130.0	C-3
~118.0	C-1
~116.5	C-6
~28.0	-CH <sub>3</sub>

## Detailed Interpretation of the $^{13}\text{C}$ NMR Spectrum

- Carbonyl Carbon (C=O,  $\delta \approx 198.0$  ppm): The carbon of the acetyl group is double-bonded to an electronegative oxygen atom, making it highly electron-deficient and thus the most deshielded carbon in the molecule. Its resonance is expected well downfield, consistent with values for substituted acetophenones.[6][7][8]
- Aromatic Carbons (C1-C6):
  - C-2 ( $\delta \approx 152.0$  ppm): This carbon is directly attached to the electron-donating amino group. While EDGs typically shield carbons, the direct attachment of a heteroatom causes a significant downfield shift due to the inductive effect of the nitrogen atom.
  - C-4 ( $\delta \approx 135.0$  ppm): The carbon bearing the chlorine atom is deshielded due to chlorine's inductive electron withdrawal.
  - C-1 ( $\delta \approx 118.0$  ppm): This carbon is attached to the acetyl group but is also ortho to the strongly donating amino group. The shielding effect of the amino group is powerful, shifting this quaternary carbon significantly upfield.
  - C-6 ( $\delta \approx 116.5$  ppm): Positioned ortho to the amino group and para to the chloro group, this carbon is strongly shielded by the -NH<sub>2</sub> group's resonance effect, making it the most upfield aromatic carbon.

upfield of the aromatic carbons.

- C-3 and C-5 ( $\delta \approx 130.0$  and  $132.5$  ppm): These carbons are less affected by the substituents compared to the others. Their chemical shifts fall in a typical range for substituted aromatic rings. C-5 is expected slightly further downfield than C-3 due to its position para to the amino group and ortho to the chloro group.
- Methyl Carbon (-CH<sub>3</sub>,  $\delta \approx 28.0$  ppm): The carbon of the methyl group is an sp<sup>3</sup>-hybridized carbon and resonates at the highest field (most upfield), as expected.

## Conclusion

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **1-(2-Amino-4-chlorophenyl)ethanone** provide a definitive structural fingerprint. The analysis presented in this guide, based on established principles of NMR spectroscopy, allows for the unambiguous assignment of all proton and carbon signals. The distinct chemical shifts, integration values, and coupling patterns observed are a direct consequence of the molecule's unique substitution pattern. This detailed spectral interpretation serves as an authoritative reference for scientists engaged in synthesis, quality control, and research involving this important chemical intermediate.

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